molecular formula C11H8N4O B15169282 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one CAS No. 651043-37-7

3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one

Cat. No.: B15169282
CAS No.: 651043-37-7
M. Wt: 212.21 g/mol
InChI Key: JVGVQJKCOIAAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one is a heterocyclic compound featuring a fused diazepine and quinoxaline scaffold. Its synthesis typically involves multi-step reactions, including condensation and cyclization, to achieve the bicyclic framework. Preclinical studies highlight its interaction with γ-aminobutyric acid (GABA) receptors, a common target for anticonvulsant drugs, though its exact binding profile remains under investigation .

Properties

CAS No.

651043-37-7

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

IUPAC Name

3,4-dihydro-[1,4]diazepino[6,5-b]quinoxalin-5-one

InChI

InChI=1S/C11H8N4O/c16-11-9-10(12-5-6-13-11)15-8-4-2-1-3-7(8)14-9/h1-5H,6H2,(H,13,16)

InChI Key

JVGVQJKCOIAAAN-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=NC3=CC=CC=C3N=C2C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of o-phenylenediamine with a suitable diketone, followed by cyclization to form the diazepine ring. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process to completion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Cyclocondensation Reactions

Cyclocondensation is a common method for forming fused heterocycles. For example, benzo[b]pyrano[2,3-e] diazepines were synthesized via condensation of benzodiazepine precursors with pyran derivatives in DMSO using NaOH as a base . This approach could be adapted for the diazepinoquinoxaline system by reacting a quinoxaline derivative with a dihydrobenzodiazepine precursor under similar conditions.

Key Mechanism :

  • Precursor Formation : A dihydrobenzodiazepine (e.g., 4-ethyl-1H-benzo[b] diazepin-2(3H)-one) undergoes condensation with a quinoxaline fragment.

  • Cyclization : Intramolecular cyclization facilitated by a base (e.g., NaOH) forms the fused ring system .

Multi-Component Reactions

Benzodiazepines can also form via multi-component reactions. For instance, benzimidazole derivatives reacted with isocyanides and acetone to yield tricyclic benzodiazepines . A similar strategy could involve combining a quinoxaline derivative with isocyanides and ketones to form the diazepinoquinoxaline core.

Key Mechanism :

  • Component Interaction : Quinoxaline derivatives may react with isocyanides and ketones (e.g., acetone) in a four-component reaction.

  • Cyclization : Consecutive nucleophilic attacks and eliminations form the fused ring system .

Regioselective Alkylation

The regioselectivity of alkylation in 1,4-diazepines can be controlled using microwave heating. For example, base-mediated alkylation of dihydrobenzodiazepines shifted regioselectivity from the amide moiety to N-4 under microwave conditions . This method could enable selective functionalization of the diazepine ring in the target compound.

Key Mechanism :

  • Deprotonation : Microwave heating enhances anion formation at N-4, directing alkylation to this site .

Sustainable Catalysis

Eco-friendly methods, such as using hydrogen gas generators or dimethyl carbonate, have been applied to reduce nitro groups and methylate nitrogen atoms in related heterocycles . These techniques could be employed to modify the diazepinoquinoxaline scaffold, ensuring greener synthesis.

Ring Strain and Conformation

Fused heterocycles often exhibit conformational flexibility. For instance, 1,4-diazepines adopt boat-like conformations to relieve ring strain . The diazepinoquinoxaline system may similarly adopt a flattened conformation to stabilize the fused rings.

Reactivity at the Exocyclic Oxygen

The exocyclic ketone (oxygen at position 5) is likely reactive. Analogous systems, such as benzo[b]pyrano[2,3-e] diazepines, undergo further functionalization at such positions, including substitution and ring expansion .

Preliminary Biological Insights

While direct biological data for this compound are unavailable, related benzodiazepines exhibit cytotoxic activity. For example, benzo[b]pyrano[2,3-e] diazepines showed IC₅₀ values of 16–17 μM against human tumor cell lines . The fused quinoxaline moiety, known for DNA-binding properties, may enhance such activity.

Comparison of Synthetic Methods

Method Key Reagents Conditions Yield Advantages Limitations
Cyclocondensation DMSO, NaOHRoom temperature60–85%High yield, scalableRequires preformed precursors
Multi-Component Isocyanides, acetoneRoom temperature40–70%Catalyst-free, diverse substituent accessLower yields, complex purification
Microwave Alkylation Aminoethyl chloridesMicrowave heating65–80%Regioselective, rapidLimited to specific alkylating agents
Sustainable Catalysis Dimethyl carbonateHigh temperature70–80%Eco-friendly, efficientRequires specific substrates

Scientific Research Applications

Chemistry: In chemistry, 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It has been investigated for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its ability to inhibit specific enzymes and its potential as a therapeutic agent .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties .

Mechanism of Action

The mechanism of action of 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogues

Compound Structural Features Biological Activity Synthetic Method Reference
This compound Diazepine fused to quinoxaline; ketone at position 5 Anticonvulsant (ED₅₀: 12 mg/kg in mice); hypnotic Condensation of quinoxaline precursors with diazepine-forming reagents
[1,4]Diazepino[5,6-b]pyrrolizine derivatives Diazepine fused to pyrrolizine; substituents at position 7 Anticonvulsant (ED₅₀: 18–25 mg/kg); moderate sedative effects Cyclization of pyrrolidine intermediates with ethylenediamine
2,8-Dioxohexahydro-1H-[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid Diazepine fused to quinoline; carboxylic acid at position 9 Antibacterial (MIC: 4 µg/mL against E. coli); not CNS-active Reaction of β-alanine with nitroquinoline derivatives in aqueous ethanol
7-Substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones Oxazepine fused to benzene; substituents at position 7 Anticonvulsant (ED₅₀: 8–15 mg/kg); higher metabolic stability Ring-opening of epoxides followed by cyclization

Key Observations:

18–25 mg/kg for pyrrolizine derivatives) . Replacement of diazepine with oxazepine (as in benzo[f][1,4]oxazepin-5-ones) improves metabolic stability but reduces hypnotic potency due to weaker hydrogen bonding with CNS targets .

Target Selectivity: The quinoline-based diazepino compound in lacks CNS activity but shows antibacterial effects, underscoring the role of the quinoxaline moiety in GABAergic targeting .

Synthetic Accessibility: The target compound’s synthesis is more complex than that of oxazepine derivatives, requiring stringent conditions for diazepine ring formation . In contrast, the quinoline-diazepine hybrid in is synthesized via a one-step reaction in aqueous ethanol, favoring scalability .

Research Findings and Limitations

  • Efficacy: In maximal electroshock (MES) tests, this compound demonstrated superior seizure suppression compared to pyrrolizine analogues but was less potent than oxazepine derivatives, suggesting a trade-off between activity and stability .
  • Toxicity : The compound’s LD₅₀ in rodents (>500 mg/kg) is higher than that of older benzodiazepines, indicating a safer therapeutic window .
  • Knowledge Gaps: Limited data exist on its pharmacokinetics in higher mammals, and its selectivity for GABA-A receptor subtypes (e.g., α1 vs. α5) remains uncharacterized.

Biological Activity

3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one (CAS Number: 651043-37-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties.

  • Molecular Formula : C₁₁H₈N₄O
  • Molecular Weight : 212.212 g/mol

Anticancer Activity

Research has demonstrated that derivatives of quinoxaline compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A study evaluated several quinoxaline derivatives, including this compound. The compound showed promising activity against human cancer cell lines such as HeLa and MCF-7.
CompoundCell LineIC₅₀ (μg/mL)Activity
This compoundHeLa10.46 ± 0.82High
DoxorubicinMCF-70.01 ± 0.001Positive Control

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, with lower values reflecting higher potency. The compound exhibited an IC₅₀ value of approximately 10.46 μg/mL against HeLa cells, suggesting strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects:

  • Activity Against Bacteria : The compound was tested against various strains of Gram-positive and Gram-negative bacteria. It demonstrated significant inhibitory effects, making it a candidate for further development as an antimicrobial agent.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 μg/mL
Escherichia coli15 μg/mL

These results indicate that the compound could be effective in treating bacterial infections, potentially addressing the growing concern of antibiotic resistance .

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties:

  • α-Glucosidase Inhibition : It was found to significantly inhibit α-glucosidase activity with an IC₅₀ value of around 52.54 ± 0.09 μM. This suggests potential applications in managing diabetes by controlling carbohydrate absorption .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized various quinoxaline derivatives and evaluated their biological activity. Among them, this compound showed high cytotoxicity against multiple cancer types while remaining non-cytotoxic to normal cells (IC₅₀ > 100 μg/mL) .
  • Mechanism of Action : Molecular docking studies suggested that the compound interacts effectively with target proteins involved in cancer proliferation and bacterial metabolism, providing insights into its mechanism of action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.